5,8-Dimethoxyquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dimethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCCKUJQGNNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,8 Dimethoxyquinolin 2 1h One and Its Derivatives
Classical and Established Synthetic Routes
The foundational methods for quinoline (B57606) and quinolinone synthesis, developed from the late 19th to the early 20th century, remain relevant in contemporary organic synthesis. These classical routes offer diverse pathways to the quinolinone core, often starting from simple aromatic amines and carbonyl compounds.
Friedländer Condensation Approaches to Quinolinone Scaffolds
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to form a quinoline. wikipedia.orgnih.gov For the synthesis of a quinolin-2(1H)-one derivative, a suitable starting material would be a 2-aminobenzaldehyde (B1207257) reacting with an ester or another carbonyl compound that can lead to the desired substitution pattern. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration. nih.gov The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines. nih.gov
A plausible route to a precursor for 5,8-dimethoxyquinolin-2(1H)-one could involve the condensation of 2-amino-3,6-dimethoxybenzaldehyde (B1270291) with a compound like diethyl malonate, which upon cyclization and subsequent transformations, could yield the target molecule. The regioselectivity of the initial condensation and the cyclization are key considerations in this approach.
Skraup and Doebner-Miller Analogies for Quinoline Core Construction
The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.netwikipedia.org The reaction is known for its often vigorous nature. nih.gov A variation of this is the Doebner-Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgiipseries.org
To apply this to the synthesis of a dimethoxyquinoline derivative, 2,5-dimethoxyaniline (B66101) would be a logical starting material. In a Skraup-type reaction, its reaction with glycerol under strongly acidic and oxidizing conditions would be explored. For a Doebner-Miller approach, 2,5-dimethoxyaniline could be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For example, reaction with acrolein would be expected to yield, after oxidation, 5,8-dimethoxyquinoline (B1605891). Subsequent functionalization at the 2-position would be necessary to obtain the quinolin-2(1H)-one.
| Reaction | Aniline Derivative | Carbonyl/Glycerol Source | Key Reagents | Product Type |
| Skraup | 2,5-Dimethoxyaniline | Glycerol | H₂SO₄, Oxidizing Agent | Dimethoxyquinoline |
| Doebner-Miller | 2,5-Dimethoxyaniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Dimethoxyquinoline |
Knorr Quinoline Synthesis and Derivatives
The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to form 2-hydroxyquinolines (quinolin-2-ones). thieme-connect.com This method is particularly relevant for the direct synthesis of the quinolin-2(1H)-one core.
A direct application of this methodology to the target compound has been reported, starting from 2,5-dimethoxyaniline. thieme-connect.com The synthesis involves the chemoselective acylation of 2,5-dimethoxyaniline with a β-oxo thioester, such as S-tert-butyl acetothioacetate, to form the corresponding β-ketoanilide. This anilide then undergoes an acid-promoted Knorr cyclization to yield the this compound system. thieme-connect.com This approach allows for the introduction of various substituents at the C3 and C4 positions of the quinolinone ring by starting with appropriately substituted β-oxo thioesters. thieme-connect.com
Conrad-Limpach and Camps Cyclization Principles
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. ucd.ie Depending on the reaction conditions (temperature), either a 4-hydroxyquinoline (B1666331) (at higher temperatures) or a 2-quinolone can be favored. researchgate.netpreprints.org For the synthesis of 2-quinolones, the reaction is typically carried out at lower temperatures (around 100°C) in the presence of a strong acid, leading to the formation of a β-ketoanilide which then cyclizes. preprints.org
The Camps cyclization is the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone, which can lead to either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions. drugfuture.com The formation of the quinolin-2-one occurs via deprotonation of the amide's α-methylene group, followed by attack on the ketone carbonyl.
For the synthesis of this compound, a Conrad-Limpach approach would involve the reaction of 2,5-dimethoxyaniline with a suitable β-ketoester under acidic conditions at a controlled temperature to favor the 2-quinolone product. A Camps cyclization route would necessitate the synthesis of an appropriately substituted o-acylaminoacetophenone derived from 2,5-dimethoxyaniline.
Dieckmann's Condensation and Intramolecular Cyclizations
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a cyclic β-keto ester. wikipedia.orgthieme-connect.comnih.govwikipedia.orgslideshare.net While not a direct method for quinolinone synthesis from anilines, it is a powerful tool for constructing cyclic systems. Its principles can be applied in multi-step sequences where a suitably substituted diester attached to an aromatic amine precursor is cyclized.
More broadly, intramolecular cyclizations are a key step in many quinolinone syntheses. For instance, the cyclization of (Z)-acrylic esters derived from 2-iodoanilines can lead to 4-carbomethoxy-2-quinolones. nih.gov Another example is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines. nih.govresearchgate.net A plausible strategy for this compound could involve the synthesis of a precursor like an N-(2,5-dimethoxyphenyl)propiolamide, which could then undergo an intramolecular cyclization.
Advanced and Strategic Synthetic Transformations
Modern synthetic chemistry has introduced a range of more sophisticated and efficient methods for the construction of heterocyclic scaffolds like quinolinones. These advanced transformations often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.
Recent advancements in synthetic methodologies have provided more efficient and strategic routes to quinolinone derivatives. These include palladium-catalyzed reactions, which have become a powerful tool for C-C and C-N bond formation. For example, the Heck reaction of a 2-iodoaniline (B362364) with an α,β-unsaturated carbonyl compound, followed by cyclization, can yield 3-substituted quinolin-2(1H)-ones. acs.orgorganic-chemistry.org
Microwave-assisted organic synthesis has also emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields. nih.govnih.govresearchgate.net One-pot multicomponent reactions under microwave irradiation have been developed for the rapid synthesis of complex quinolinone libraries. nih.govnih.gov
Furthermore, flow chemistry offers advantages in terms of safety, scalability, and process control for the synthesis of quinolines and their derivatives. nih.govresearchgate.netucd.ieacs.orgrsc.org Continuous flow processes have been developed for classical reactions like the Doebner-Miller and Skraup syntheses, as well as for photochemical syntheses of quinolines. researchgate.netucd.ie
For the specific synthesis of this compound, these advanced methods could be applied. A palladium-catalyzed cross-coupling reaction could be envisioned to construct a key intermediate, which then undergoes cyclization. Microwave-assisted Knorr or Conrad-Limpach reactions could potentially offer a more efficient route to the target molecule. Flow chemistry could be employed for the large-scale and safe production of this compound or its precursors.
| Advanced Method | Key Principle | Potential Application for this compound |
| Palladium-Catalyzed Reactions | Cross-coupling (e.g., Heck, Suzuki) for C-C bond formation. | Synthesis of a substituted cinnamate (B1238496) from 2-iodo-3,6-dimethoxyaniline, followed by cyclization. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Acceleration of classical reactions like Knorr or Conrad-Limpach synthesis. |
| Flow Chemistry | Continuous processing, enhanced safety and scalability. | Scalable synthesis of precursors or the final cyclization step. |
| Photochemical Synthesis | Light-induced reactions. | Isomerization-cyclization cascades of suitable precursors. |
Palladium-Catalyzed Carbonylation Strategies
Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of quinolin-2(1H)-ones. These methods often involve the coupling of an aryl halide with a suitable partner in the presence of carbon monoxide and a palladium catalyst.
One notable strategy involves the carbonylative cyclization of N-substituted o-iodoanilines with internal alkynes. This reaction, catalyzed by either palladium or rhodium, provides a direct route to quinolin-2(1H)-ones. nih.gov Another approach utilizes the palladium-catalyzed intramolecular amidation of N-tosyl-3,3-diarylacrylamides via C(sp2)–H bond activation. nih.gov Furthermore, the coupling and cyclization of simple anilines with ethyl acrylates, also through palladium-catalyzed C–H activation, offers an alternative pathway. nih.gov Intramolecular hydroarylation of N-aryl alkynamides, catalyzed by palladium or gold, also leads to the formation of the quinolin-2(1H)-one scaffold. nih.gov
A domino reaction involving o-alkynylhalobenzene and an amine, catalyzed by palladium, has been shown to be an efficient method for synthesizing 5H-cyclopenta[c]quinoline derivatives. nih.gov This approach benefits from readily available starting materials and demonstrates good functional group tolerance. nih.gov Additionally, palladium-catalyzed carbonylation has been employed for the N-capping of amino acids using various aryl bromides and triflates, showcasing the versatility of this methodology. diva-portal.org The use of pentenamides in palladium-catalyzed intramolecular amidocarbonylation reactions has also been explored, leading to the formation of succinimide (B58015) and glutarimide (B196013) derivatives. universiteitleiden.nl
Below is a table summarizing various palladium-catalyzed carbonylation strategies for the synthesis of quinolinone derivatives.
| Starting Materials | Catalyst System | Product Type | Key Features |
| N-substituted o-iodoanilines and internal alkynes | Palladium or Rhodium catalyst | Quinolin-2(1H)-ones | Carbonylative cyclization |
| N-tosyl-3,3-diarylacrylamides | Palladium catalyst | Quinolin-2(1H)-ones | Intramolecular amidation via C-H activation |
| Simple anilines and ethyl acrylates | Palladium catalyst | Quinolin-2(1H)-ones | Coupling and cyclization via C-H activation |
| N-aryl alkynamides | Palladium or Gold catalyst | Quinolin-2(1H)-ones | Intramolecular hydroarylation |
| o-alkynylhalobenzene and amine | Palladium catalyst | 5H-cyclopenta[c]quinoline derivatives | Domino reaction, high efficiency |
Copper-Assisted Alkylation and Methoxylation Reactions
Copper-catalyzed reactions have emerged as a valuable alternative for the functionalization of quinolinone scaffolds. These methods are particularly useful for introducing alkyl and methoxy (B1213986) groups.
A significant development is the first reported alkynylation of quinolones with terminal alkynes under mild conditions. acs.org This reaction is catalyzed by Cu(I) salts in the presence of a Lewis acid, which is crucial for the reactivity. acs.org The methodology tolerates a variety of functional groups on both the quinolone and alkyne partners. acs.org An enantioselective version of this transformation has also been explored, demonstrating its potential for the synthesis of chiral molecules. acs.org
Copper catalysts have also been utilized in the N-alkylation of amines with alcohols in water, providing a greener alternative to traditional methods. researchgate.net For instance, Cu(OTf)2 has been shown to be an effective catalyst for the N-alkylation of nitriles and amines with secondary alcohols. researchgate.net Furthermore, commercial copper catalysts, such as copper hydroxide (B78521) supported on manganese oxide, have been used to promote quinazolinone synthesis from 2-aminobenzamide (B116534) and alcohols. nih.gov
The table below highlights key copper-assisted reactions for quinolinone synthesis and functionalization.
| Reaction Type | Catalyst System | Key Features | Reference |
| Alkynylation of quinolones | Cu(I) salts with a Lewis acid | Mild conditions, tolerates various functional groups, enantioselective potential | acs.org |
| N-alkylation of amines | Cu(OTf)2 | Use of alcohols as alkylating agents in water | researchgate.net |
| Quinazolinone synthesis | Commercial copper catalysts (e.g., Cu(OH)x/OMS-2) | One-pot synthesis from 2-aminobenzamide and alcohols | nih.gov |
Heck Reaction and Subsequent Cyclization in Quinoline Synthesis
The palladium-catalyzed Heck reaction, followed by a cyclization step, provides an efficient route to various quinoline and quinolinone derivatives. This strategy often involves the coupling of an aryl halide with an alkene, followed by an intramolecular ring-closure.
An efficient one-pot synthesis of 2,3-disubstituted quinoline derivatives has been developed using Morita-Baylis-Hillman (MBH) adducts and 2-iodoaniline via a palladium-catalyzed Heck reaction and subsequent cyclization. organic-chemistry.org This method addresses limitations of previous approaches, such as long reaction times. organic-chemistry.org Optimization of reaction conditions identified acetonitrile (B52724) as the preferred solvent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the most effective base, achieving high yields. organic-chemistry.org
Similarly, 4-arylquinolin-2(1H)-ones can be prepared from substituted 2-iodoanilines and acrylic acid using a palladium-nickel ferrite (B1171679) catalyst. researchgate.net The reaction proceeds through a successive Heck reaction followed by in situ cyclization. researchgate.net The use of a heterogeneous and recyclable catalyst is a notable advantage of this protocol. researchgate.net
The table below summarizes examples of the Heck reaction and subsequent cyclization for quinoline synthesis.
| Starting Materials | Catalyst System | Product Type | Key Features |
| Morita-Baylis-Hillman adducts and 2-iodoaniline | Palladium catalyst with DABCO base | 2,3-disubstituted quinolines | One-pot synthesis, high yields |
| Substituted 2-iodoanilines and acrylic acid | Palladium-nickel ferrite catalyst | 4-arylquinolin-2(1H)-ones | Heterogeneous and recyclable catalyst, in situ cyclization |
Regioselective Functionalization Techniques for Quinolinone Scaffolds
The direct and regioselective functionalization of the quinoline core through C-H activation is a highly desirable strategy in organic synthesis, as it offers an atom- and step-economical approach to a wide range of derivatives. mdpi.com Transition metal catalysis plays a pivotal role in achieving this selectivity. mdpi.comnih.gov
Various transition metals, including rhodium, iridium, palladium, and copper, have been employed to catalyze the site-selective functionalization of quinolines at different positions. mdpi.com For instance, palladium-catalyzed C2 arylation of quinoline-N-oxide with unactivated benzene (B151609) has been reported. mdpi.com
Base-controlled regioselective functionalization of chloro-substituted quinolines has also been achieved using metal amides. researchgate.net The choice of the metal amide allows for selective metalation at the C-2, C-3, or C-8 positions, which can then be reacted with various electrophiles. researchgate.net
The electrophilic cyclization of N-(2-alkynyl)anilines provides another route to functionalized quinolines. nih.gov The use of different electrophiles, such as ICl, I2, Br2, and PhSeBr, allows for the introduction of various substituents at the 3-position of the quinoline ring. nih.gov
Allylation Reactions for Side Chain Introduction
Allylation reactions are a common method for introducing side chains onto heterocyclic scaffolds, including quinolinones. These reactions typically involve the reaction of a nucleophilic quinolinone with an allylic electrophile. While specific examples for the direct allylation of this compound are not detailed in the provided context, the general principles of allylation are well-established in organic chemistry.
Green Chemistry Approaches in Quinolinone Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. researchgate.netskpharmteco.com This includes the use of alternative energy sources like microwave irradiation and ultrasonication, as well as the use of greener solvents and catalysts. researchgate.netskpharmteco.com
Microwave Irradiation and Ultrasonication Methods
Microwave-assisted organic synthesis has gained popularity due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolones. nih.govnih.govbenthamdirect.com Microwave irradiation can also improve regioselectivity and stereoselectivity in some cases. nih.govnih.gov For instance, a transition-metal-free synthesis of quinolin-2(1H)-ones has been developed using a weak base under microwave irradiation. nih.gov
Ultrasonication is another green technique that utilizes sound waves to promote chemical reactions. ekb.eg The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles, creates localized "hot spots" with extremely high temperatures and pressures, thereby accelerating reaction rates. ekb.eg Ultrasound has been successfully employed in the synthesis of quinolines, often resulting in shorter reaction times, milder conditions, and higher yields compared to conventional methods. nih.govnih.govresearchgate.net For example, the ultrasound-promoted synthesis of quinolines using basic ionic liquids in aqueous media has been reported as a green and efficient procedure. nih.gov Another study describes the use of SnCl2·2H2O as a precatalyst for the one-pot synthesis of 2-substituted quinolines under ultrasound irradiation in water. researchgate.net
The following table provides a comparative overview of microwave and ultrasonication methods in quinolinone synthesis.
| Technique | Key Advantages | Examples in Quinoline/Quinolinone Synthesis |
| Microwave Irradiation | Reduced reaction times, higher yields, improved selectivity, solventless reactions possible | Synthesis of quinolin-2(1H)-ones using a weak base; Friedländer synthesis of polysubstituted quinolines. nih.govresearchgate.netnih.gov |
| Ultrasonication | Shorter reaction times, milder conditions, higher yields, catalyst-free reactions possible | Synthesis of quinolines using basic ionic liquids in water; SnCl2·2H2O-catalyzed synthesis of 2-substituted quinolines. nih.govresearchgate.net |
Mechanochemical Ball Milling Techniques
Mechanochemistry, particularly through the use of ball milling, represents a significant advancement in the green synthesis of heterocyclic compounds like quinolinones. This technique utilizes mechanical force to induce chemical reactions in the solid state, often eliminating the need for bulk solvents. youtube.com This solvent-free approach is beneficial for its operational simplicity and for reducing the generation of volatile organic waste. nih.gov
An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives. nih.gov In this method, appropriately designed aniline derivatives undergo an oxidative annulation reaction under solvent-free ball milling conditions, achieving yields of up to 89%. nih.gov A key advantage of this protocol is that the iodine activator becomes incorporated into the quinoline product, making it available for subsequent functionalization reactions. nih.gov
While solution-based reactions may require high temperatures or long reaction times, mechanochemical methods can often proceed much faster. mdpi.com For instance, a charge-accelerated aza-Claisen rearrangement, a type of reaction that can form precursors to complex amides, was shown to be significantly faster under ball-milling conditions compared to its solution-based counterpart, which showed minimal product formation even after extended periods. mdpi.com The total mechanosynthesis of a pivotal intermediate for the drug Pitavastatin, which features a quinoline core, highlights the scalability and eco-friendly nature of this approach, incorporating techniques like extrusive Suzuki–Miyaura coupling and mechanochemical Minisci C–H alkylation. rsc.org These examples underscore the potential of mechanochemistry to create complex molecules like quinolinones in a more sustainable and efficient manner.
Solvent-Free and Environmentally Benign Reaction Media
The shift away from hazardous organic solvents is a central theme in the sustainable synthesis of quinolinones. Methodologies now frequently employ solvent-free conditions or utilize environmentally benign media like water or ionic liquids. acs.orgresearchgate.net
Solvent-free protocols for the Friedländer synthesis of quinolines have been developed using catalysts such as tin(II) chloride dihydrate at room temperature. oup.com This approach offers numerous advantages, including the avoidance of strong acids or bases, no requirement for an inert atmosphere, short reaction times, and simple work-up procedures, often eliminating the need for chromatographic purification. oup.com Similarly, iodine-mediated synthesis of quinolines has been successfully performed using a solvent-free mechanochemical process, highlighting the synergy between these two green chemistry principles. nih.gov
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An environmentally benign method for synthesizing various functionalized quinolin-2(1H)-ones has been developed to proceed in water at ambient temperature without the need for a base or organic solvent. acs.org This protocol is notable for its rapid reaction times (1–8 minutes), operational simplicity, and the reusability of the aqueous medium, achieving an excellent E-factor (a measure of waste generated) of 1.6. acs.org
Ionic liquids, particularly those derived from renewable sources like glucose, are also emerging as effective and sustainable reaction media. rsc.org A one-pot synthesis of quinoline analogues has been achieved using a copper catalyst in combination with glucose-based ionic liquids in an acetonitrile-water medium. This system allows for the protection-free synthesis of numerous functionalized quinolines with high yields, and the ionic liquids can be recycled with minimal loss of activity. rsc.org
| Method | Reaction Medium | Key Advantages | Reference |
|---|---|---|---|
| Friedländer Annulation | Solvent-Free | Room temperature, short reaction time, simple work-up, high purity. | oup.com |
| Iodine-Mediated Annulation | Solvent-Free (Mechanochemical) | Operational simplicity, mild conditions, incorporated activator for further functionalization. | nih.gov |
| Reissert-Henze Type Reaction | Water | Ambient temperature, base-free, rapid (1-8 min), reusable medium, low E-factor. | acs.org |
| Copper-Catalyzed Annulation | Acetonitrile-Water with Glucose-Based Ionic Liquids | Mild conditions, protection-free, recyclable catalytic system. | rsc.org |
Catalytic Systems for Sustainable Quinolinone Synthesis
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, enable milder reaction conditions, and be used in small quantities, often with the potential for recycling. northumbria.ac.uk A wide array of catalytic systems have been developed for the sustainable synthesis of the quinolinone scaffold.
These systems often employ transition metals, which are effective in facilitating key bond-forming reactions.
Palladium-based catalysts are widely used. For instance, a Pd(OAc)₂-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an atom-economical route to 2-quinolinone derivatives. organic-chemistry.org Cascade reactions involving palladium-catalyzed C-H bond activation allow for the synthesis of complex quinolinones from simple anilines. organic-chemistry.orgnih.gov
Copper catalysts offer a more earth-abundant alternative. A Cu(OAc)₂ system has been used for the one-pot cascade cyclization of acrylamides to form 4-aryl-2-quinolones. nih.gov Copper complexes with redox-active ligands have also been employed for the dehydrogenative functionalization of benzylic alcohols to produce substituted quinolines under mild conditions. organic-chemistry.org
Ruthenium catalysts have been shown to facilitate the cyclization of anilides with propiolates or acrylates to yield a diverse range of 2-quinolones. organic-chemistry.org
Iron catalysts , such as iron(III) chloride, provide an inexpensive and environmentally benign option for promoting the direct aerobic dehydrogenation of carbonyls to form lactams like quinolinones. organic-chemistry.org
Silver catalysts have been used to promote the intermolecular radical addition and cyclization of substrates in aqueous solution to give substituted quinolin-2-ones. organic-chemistry.org
Biocatalysts , such as enzymes, represent the frontier of sustainable catalysis. Monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used in chemo-enzymatic strategies to produce quinolines and 2-quinolones from precursors like 1,2,3,4-tetrahydroquinolines under exceptionally mild, biological conditions. northumbria.ac.uk
| Catalyst Type | Example Catalyst/System | Reaction Type | Reference |
|---|---|---|---|
| Palladium | Pd(OAc)₂ | C-H activation/cyclization cascade; Oxypalladation of alkynes | organic-chemistry.orgnih.gov |
| Copper | Cu(OAc)₂; Cu(II) complexes | Cascade cyclization; Dehydrogenative functionalization | nih.govorganic-chemistry.org |
| Ruthenium | Ru-complexes | Cyclization of anilides with acrylates | organic-chemistry.org |
| Iron | FeCl₃/TBN/NHPI | Aerobic α,β-dehydrogenation of lactams | organic-chemistry.org |
| Silver | Silver salts | Radical addition/cyclization in water | organic-chemistry.org |
| Biocatalyst | Monoamine Oxidase (MAO-N); Horseradish Peroxidase (HRP) | Oxidative aromatization; Chemo-enzymatic annulation | northumbria.ac.uk |
Principles of Atom Economy and Reduced Derivatization in Synthetic Design
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final product. nih.gov Syntheses with high atom economy are inherently less wasteful. nih.gov This concept, along with the principle of reducing unnecessary derivatization (such as the use of protecting groups), guides the design of modern, sustainable routes to quinolinones.
Reactions that are inherently atom-economical, such as isomerizations, additions, and cycloadditions, are preferred over less economical reactions like substitutions and eliminations, which generate stoichiometric byproducts. nih.gov For quinolinone synthesis, this translates to favoring strategies like:
[2+4] Cycloadditions: A one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst proceeds via a plausible [2+4] cycloaddition mechanism. This method is highly atom-economical as it directly constructs the heterocyclic core from simple starting materials with minimal waste. rsc.org
Tandem and Cascade Reactions: A Pd(OAc)₂-catalyzed cyclization of N-(2-formylaryl)alkynamides is described as an efficient and atom-economical synthesis of 2-quinolinone derivatives. organic-chemistry.org Similarly, a scandium-catalyzed ring-closing alkyne-carbonyl metathesis provides an atom-economical construction of 4-acyl-2-quinolones. organic-chemistry.org These cascade processes combine multiple bond-forming events into a single operation, reducing steps and waste.
Radical-Mediated Annulations: A photocatalytically generated imine radical can undergo intramolecular additions to produce polysubstituted quinolines with high atom economy and good yields under mild conditions. chemrxiv.org
Late-Stage Functionalizations (LSFs) in Quinolinone Synthesis
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves introducing functional groups into a complex molecule, such as the quinolinone core, at a late step in the synthetic sequence. This approach is highly valuable for drug discovery and development, as it allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. mdpi.com
For the quinolinone scaffold, LSF often relies on the direct activation of C-H bonds, which avoids the need for pre-functionalized starting materials and shortens synthetic routes. Palladium-catalyzed C-H activation/C-C bond formation/cyclization cascades are a prime example, enabling the synthesis of diverse quinolinone derivatives from simple anilines. organic-chemistry.orgnih.gov This method provides a more step-economical pathway to important pharmaceutical intermediates. nih.gov
Another LSF approach involves the functionalization of a pre-formed quinolinone ring. For example, an iodine-mediated mechanochemical synthesis yields an iodinated quinoline product. nih.gov The incorporated iodine atom serves as a handle for further modifications, such as cross-coupling reactions, allowing for the introduction of various substituents at a late stage. nih.gov Similarly, the introduction of a fluorine atom at the C-6 position of the quinolin-4-one skeleton was a breakthrough in the development of quinolone antibiotics, significantly improving their activity spectrum. mdpi.com This modification of the core structure is a classic example of how LSF can be used to optimize the properties of a lead compound. Metal-free strategies for the functionalization of C(sp³)–H bonds have also been developed, allowing for the synthesis of functionalized quinolines from substrates like 2-methylquinolines in an environmentally friendly manner. acs.org
Mechanistic Organic Chemistry of 5,8 Dimethoxyquinolin 2 1h One and Its Derivatives
Transformations of 5,8-Dimethoxyquinolin-2(1H)-one Functional Groups
The functional groups of this compound can undergo various transformations, leading to a diverse range of derivatives with potentially different properties. Oxidation and reduction reactions are particularly important in this context.
The oxidation of phenols and their ethers to quinones is a fundamental transformation in organic chemistry. khanacademy.orgyoutube.com In the case of this compound, the dimethoxy-substituted benzene (B151609) ring is susceptible to oxidation to form a quinone derivative. This transformation is significant as the quinone moiety is a structural feature of many biologically active compounds.
The demethylation of dimethoxy-substituted aromatic compounds can lead to the corresponding hydroquinones, which are then oxidized to quinones. nih.gov For example, the demethylation of 1,4-dimethoxy- researchgate.nethelicene with boron tribromide unexpectedly yielded the diketone tautomer instead of the expected para-hydroquinone. nih.gov This highlights that for larger fused aromatic systems, the dione (B5365651) tautomer can be the more stable form. nih.gov
Quinones are effective stoichiometric oxidizing agents themselves, particularly high-potential quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and chloranil. nih.gov These reagents typically act by hydride abstraction. nih.gov Catalytic oxidation methods have been developed where the oxidized quinone is regenerated in situ using a terminal oxidant like molecular oxygen. nih.gov
The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis, particularly for the preparation of anilines and other aromatic amines. wikipedia.org This reaction can be applied to nitro-substituted derivatives of this compound to introduce an amino group, which can then be further functionalized.
A variety of reagents can be used to achieve this reduction. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a widely used method. wikipedia.org Metal-acid systems, such as iron in acetic acid or tin in hydrochloric acid, are also effective. wikipedia.orgscispace.com Other reagents include sodium hydrosulfite and sodium sulfide (B99878). wikipedia.orgscispace.com
The choice of reducing agent can be critical for achieving chemoselectivity in polyfunctional molecules. scispace.com For instance, sodium sulfide or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group in a dinitro compound. scispace.comstackexchange.com A domino reaction involving the in situ reduction of a 2-nitrobenzaldehyde (B1664092) with Fe/AcOH followed by a Friedländer annulation with an active methylene (B1212753) compound provides an efficient route to substituted quinolines. nih.gov This approach avoids the need to handle the often unstable 2-aminobenzaldehyde (B1207257) intermediates. nih.gov
Studies on the microbiological reduction of nitro-substituted quinolones have also been conducted. While 4-(p-nitrophenyl)-1H-6-R-quinolones-2 were not reduced by Escherichia coli cells, other nitro-substituted heterocyclic compounds were successfully reduced to their corresponding amines. nih.gov
The table below lists common reagents for the reduction of nitro groups to amines.
| Reagent/System | Conditions | Notes | Ref |
| Catalytic Hydrogenation (Raney Ni, Pd/C) | H2 gas | Widely used, generally high yields | wikipedia.org |
| Iron/Acetic Acid | Reflux | Common laboratory method | wikipedia.orgnih.gov |
| Tin/Hydrochloric Acid | Acidic medium | Classic method | scispace.com |
| Sodium Hydrosulfite | Aqueous solution | Mild reducing agent | wikipedia.org |
| Sodium Sulfide/Ammonium Sulfide | Aqueous or alcoholic solution | Can be used for selective reduction | wikipedia.orgstackexchange.com |
| Zinc/Ammonium Chloride | Aqueous medium | Catalytic transfer hydrogenation system | scispace.com |
Nucleophilic Aromatic Substitution on Halogenated Analogues
Nucleophilic aromatic substitution (SNAr) on halogenated derivatives of this compound represents a key synthetic route for the introduction of a variety of functional groups onto the quinolinone core. This reaction is contingent on the presence of a halogen atom, which acts as a leaving group, and is significantly influenced by the electronic properties of the quinolinone ring system.
The general mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway. wikipedia.org In the initial step, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com In the context of the this compound scaffold, the electron-withdrawing nature of the carbonyl group at the 2-position and the nitrogen atom within the heterocyclic ring can activate the ring towards nucleophilic attack.
The reactivity of halogenated analogues in SNAr reactions is dependent on the nature of the halogen. While typically in nucleophilic substitution reactions iodide is the best leaving group, in SNAr the trend is often reversed, with fluoride (B91410) being the most effective leaving group. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack in the rate-determining step.
Research on related heterocyclic systems, such as quinoxalines and pyridines, has demonstrated the feasibility of SNAr reactions in introducing various nucleophiles. mdpi.comyoutube.com For instance, studies on 2-chloroquinoxaline (B48734) have shown successful substitution with amines, which is a commonly employed transformation in medicinal chemistry. youtube.com Although specific experimental data on halogenated this compound is limited in publicly available literature, the principles established for analogous systems suggest that similar reactivity can be expected.
The following table illustrates the expected relative reactivity of different halogens in SNAr reactions on a hypothetical halogenated this compound derivative.
| Halogen (X) at C-3 or C-4 | Relative Rate of Substitution | Rationale |
|---|---|---|
| F | Highest | Highest electronegativity, strongly polarizes the C-X bond, facilitating nucleophilic attack. |
| Cl | Intermediate | Good balance between electronegativity and leaving group ability. |
| Br | Lower | Less effective at activating the ring towards nucleophilic attack compared to F and Cl. |
| I | Lowest | Although a good leaving group, its lower electronegativity makes the initial nucleophilic attack less favorable. |
It is important to note that the regioselectivity of the substitution will be dictated by the position of the halogen on the quinolinone ring and the electronic activation provided by the methoxy (B1213986) and carbonyl groups.
Oxygen-Sulfur Exchange Reactions
Oxygen-sulfur exchange reactions, often referred to as thionation, are a valuable tool in organic synthesis for converting carbonyl compounds into their corresponding thiocarbonyl analogues. In the case of this compound, the carbonyl group at the 2-position is a potential site for such a transformation, which would yield 5,8-dimethoxyquinolin-2(1H)-thione.
While direct experimental studies on the thionation of this compound are not extensively documented, the reactivity of related quinone and lactam systems provides insights into the potential for such reactions. The most common reagents employed for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).
The reaction of naphthoquinones, which share a structural resemblance to the quinone-like fragment of the quinolinone, with hydrogen sulfide (H₂S) has been shown to result in the oxidation of H₂S and the formation of various sulfur-containing products. mdpi.comnih.gov This indicates the susceptibility of the quinone moiety to react with sulfur-based reagents.
The proposed mechanism for the thionation of the lactam carbonyl in this compound using a reagent like Lawesson's reagent would likely involve a multi-step process. This would begin with the nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of the reagent, followed by a series of rearrangements and elimination steps, ultimately leading to the replacement of the oxygen atom with a sulfur atom.
The table below outlines the potential outcomes of oxygen-sulfur exchange reactions on this compound.
| Reagent | Expected Product | General Reaction Conditions |
|---|---|---|
| Lawesson's Reagent | 5,8-Dimethoxyquinolin-2(1H)-thione | Anhydrous solvent (e.g., toluene, xylene), elevated temperature. |
| Phosphorus Pentasulfide (P₄S₁₀) | 5,8-Dimethoxyquinolin-2(1H)-thione | Anhydrous solvent (e.g., pyridine, dioxane), elevated temperature. |
The successful synthesis of the corresponding thione would open up avenues for further derivatization, as thiocarbonyls are known to participate in a variety of cycloaddition and coupling reactions.
Computational Insights into Reaction Mechanisms
Transition State Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions by allowing for the calculation of the geometries and energies of transition states. q-chem.comyoutube.com For reactions involving this compound and its derivatives, DFT can provide a detailed understanding of the factors that control reactivity and selectivity.
In the context of nucleophilic aromatic substitution on a halogenated this compound, DFT calculations can be employed to model the transition state of the rate-determining nucleophilic addition step. mdpi.com By analyzing the geometry of the transition state, researchers can gain insights into the bonding changes that occur as the nucleophile approaches the quinolinone ring and the leaving group begins to depart.
A DFT study on a related heterocyclic system, 2-phenylquinoxaline (B188063), has demonstrated the utility of this approach in mapping out the reaction pathway for nucleophilic substitution. mdpi.com The calculations revealed the structure of the transition state and the associated energy barrier, providing a quantitative measure of the reaction's feasibility. mdpi.com
For the SNAr reaction on a hypothetical 3-chloro-5,8-dimethoxyquinolin-2(1H)-one, a DFT calculation would typically involve the following steps:
Optimization of the ground state geometries of the reactants (the quinolinone and the nucleophile).
Locating the transition state structure for the nucleophilic addition.
Performing a frequency calculation to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.
Calculating the activation energy of the reaction.
The following table provides a hypothetical comparison of calculated activation energies for the attack of a methoxide (B1231860) nucleophile at different positions of a chloro-substituted this compound, based on general principles of SNAr reactivity.
| Position of Chlorine | Hypothetical Activation Energy (kcal/mol) | Rationale |
|---|---|---|
| C-3 | Lower | Activation by the adjacent carbonyl group and the ring nitrogen. |
| C-4 | Lower | Activation by the ring nitrogen and the carbonyl group through resonance. |
| C-6 or C-7 | Higher | Less direct electronic activation by the carbonyl and nitrogen atoms. |
Energy Landscape Profiling for Reaction Pathways
Beyond the identification of individual transition states, DFT calculations can be used to construct a complete energy landscape profile for a given reaction pathway. This provides a comprehensive view of all intermediates and transition states connecting the reactants to the products, offering a deeper understanding of the reaction mechanism. mdpi.com
For a multi-step reaction such as the SNAr on a halogenated this compound, an energy landscape profile would map out the relative energies of:
The separated reactants.
The pre-reaction complex.
The transition state for nucleophilic addition.
The Meisenheimer intermediate.
The transition state for the elimination of the leaving group.
The final products.
By comparing the energy barriers for different potential pathways, computational chemists can predict the most likely course of the reaction and explain observed regioselectivities. For example, in a di-halogenated quinolinone, DFT could be used to determine which halogen is more likely to be substituted first.
A study on 2-phenylquinoxaline has shown how the energy profiles for substitution at different sites can be computed, revealing that the kinetically and thermodynamically favored products can differ. mdpi.com This highlights the importance of considering the entire energy landscape when predicting reaction outcomes.
The insights gained from such computational studies are invaluable for optimizing reaction conditions and designing new synthetic routes based on the this compound scaffold.
Advanced Characterization and Analytical Methodologies for 5,8 Dimethoxyquinolin 2 1h One
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of 5,8-Dimethoxyquinolin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D COLOC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For quinolin-2(1H)-one derivatives, characteristic signals are observed for the aromatic protons and any substituents. rsc.org For instance, in a related compound, quinolin-2(1H)-one, the proton on the nitrogen atom typically appears as a singlet at high chemical shift values (around 11.87 ppm in DMSO-d6), while the vinyl protons of the pyridinone ring show characteristic doublet signals. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. The carbonyl carbon of the quinolinone ring is a key diagnostic signal, typically appearing at a downfield chemical shift. For quinolin-2(1H)-one, this signal is observed around 162.45 ppm. rsc.org The carbons of the methoxy (B1213986) groups in this compound would be expected to show signals at characteristic chemical shifts.
2D COLOC (Correlation Spectroscopy for Long-Range Couplings): This 2D NMR technique is particularly useful for establishing long-range correlations between protons and carbons that are separated by two or three bonds. A study on 5,8-dimethoxyquinoline (B1605891) utilized the 2D COLOC spectrum for its NMR assignment, demonstrating the technique's utility in unambiguously assigning the signals of the methoxy groups and the aromatic protons to their respective carbon atoms in the quinoline (B57606) ring system. acs.org
Table 1: Representative NMR Data for Quinolinone Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (Representative) |
|---|---|---|---|
| ¹H | ~11.87 | s | N-H |
| ~7.89 | d | H-4 | |
| ~7.63 | d | H-5 | |
| ~7.48 | t | H-7 | |
| ~7.34 | d | H-8 | |
| ~7.15 | t | H-6 | |
| ~6.52 | d | H-3 | |
| ¹³C | ~162.45 | C=O | |
| ~140.87 | C-8a | ||
| ~139.25 | C-4 | ||
| ~130.85 | C-7 | ||
| ~128.32 | C-5 | ||
| ~122.31 | C-6 | ||
| ~122.09 | C-3 | ||
| ~119.65 | C-4a | ||
| ~115.70 | C-8 |
Note: Data is for the parent compound quinolin-2(1H)-one and serves as a representative example. rsc.org Actual shifts for this compound will vary.
Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. mdpi.comnih.govresearchgate.net
Key vibrational bands expected for this compound include:
N-H Stretching: A characteristic band in the region of 3344 cm⁻¹ is indicative of the N-H group in the quinolone ring. nih.gov
C=O Stretching: A strong absorption band, typically between 1733–1712 cm⁻¹, corresponds to the carbonyl group of the lactam ring. nih.gov
C-O Stretching: The presence of the dimethoxy groups will give rise to C-O stretching vibrations, usually found in the range of 1275–1200 cm⁻¹. mdpi.com
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings will also be present.
The analysis of FT-IR spectra, often aided by theoretical DFT calculations, allows for the assignment of characteristic vibrational frequencies to specific functional groups within the molecule. mdpi.com
Table 2: Characteristic FTIR Absorption Bands for Quinolone Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3344 |
| C=O | Stretching | 1733-1712 |
| C-O (ether) | Stretching | 1275-1200 |
| C-H (aromatic) | Stretching | 3087-2852 |
| C=C (aromatic) | Stretching | 1617-1507 |
Note: Wavenumbers are approximate and can vary based on the specific molecular structure and sample state. mdpi.comnih.gov
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. For related quinolin-2(1H)-one derivatives, the molecular ion peak [M+H]⁺ is readily observed using techniques like Electrospray Ionization (ESI). rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. madison-proceedings.commdpi.com This technique can be used to analyze the purity of this compound and to identify any volatile impurities. The fragmentation pattern observed in the mass spectrum can also provide structural information. nih.gov For quinoline and its derivatives, characteristic fragment ions can help to confirm the presence of the quinoline ring system. madison-proceedings.comnih.gov
Electronic Absorption Spectroscopy for Chromophore Characterization
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule and characterize its chromophoric system. asianpubs.orgmsu.edu The quinolinone ring system and its substituents constitute the chromophore, which absorbs light in the UV-Vis region.
The absorption spectrum of quinoline derivatives typically shows multiple bands corresponding to π → π* and n → π* electronic transitions. asianpubs.orgresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.netnih.gov For quinoline derivatives, absorption is generally observed in the range of 280 to 510 nm. researchgate.net The specific absorption maxima for this compound would provide insight into the electronic structure of its chromophore.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Peak Purity
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of pharmaceutical compounds and for profiling any related impurities. researchgate.netnih.gov
A validated HPLC method, typically employing a reversed-phase column (such as C18) and a suitable mobile phase (often a mixture of acetonitrile (B52724) and a buffer), can effectively separate this compound from its potential impurities. nih.govmoca.net.ua The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra across the entire peak, which is crucial for peak purity analysis. youtube.com
Impurity profiling involves the identification and quantification of any impurities present in the sample. By comparing the retention times and UV spectra of the peaks in the sample chromatogram with those of known reference standards, specific impurities can be identified. researchgate.net Peak purity analysis, using software that compares spectra across a single chromatographic peak, can detect the presence of co-eluting impurities that are not resolved chromatographically. youtube.com This ensures the quality and integrity of the this compound sample.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinolin-2(1H)-one |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are powerful separation techniques, though their direct application to this compound is not extensively documented in readily available literature. However, their principles suggest clear utility. GC is typically used for thermally stable and volatile compounds. Given the quinolinone structure, derivatization might be necessary to increase volatility for GC analysis. Comprehensive two-dimensional GC (GCxGC) coupled with mass spectrometry offers high-throughput molecular profiling and resolving power for complex samples chromatographyonline.com.
Supercritical Fluid Chromatography (SFC) stands out as a particularly suitable method for the analysis and purification of molecules like this compound, which are of low to moderate molecular weight and may be thermally labile. wikipedia.org SFC is a form of normal phase chromatography that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.orgyoutube.com This technique is considered a hybrid of gas and liquid chromatography. elsevierpure.com The use of supercritical CO2 is advantageous because it is non-toxic, non-flammable, and easily vaporized after analysis, leaving no solvent residue. youtube.com
The properties of supercritical fluids, which lie between those of liquids and gases, such as lower viscosity and higher diffusion rates, lead to faster and more efficient separations. youtube.com SFC is adept at separating chiral compounds and can also be used for achiral molecules under normal phase conditions. wikipedia.orgyoutube.com The instrumentation is similar to that of HPLC, but the entire flow path must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org By adding co-solvents (modifiers), the polarity of the mobile phase can be adjusted to optimize the separation of various compounds, from non-polar to polar. nih.gov
Table 1: Comparison of GC and SFC for Quinolinone Analysis
| Feature | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid mobile phase, combining properties of both GC and LC. elsevierpure.com |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Supercritical CO2, often with polar modifiers (e.g., methanol). wikipedia.orgyoutube.com |
| Applicability | Best for volatile and thermally stable compounds. May require derivatization for polar molecules. | Wide range, including thermally labile and non-volatile compounds; ideal for chiral separations. wikipedia.orgnih.gov |
| Advantages | High resolution, established methods. | Fast analysis, reduced organic solvent use ("green chemistry"), suitable for purification. wikipedia.orgelsevierpure.comyoutube.com |
| Instrumentation | GC system with an oven for temperature programming. | Pressurized system to maintain supercritical state, back-pressure regulator. wikipedia.orgyoutube.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC serves as an indispensable tool to qualitatively track the conversion of starting materials to the final product.
The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org
For a typical synthesis of this compound, a researcher would spot the starting materials, co-reactants, and the reaction mixture at different time intervals on the same TLC plate. After developing the plate, the spots can be visualized, often using a UV lamp, as aromatic compounds like quinolinones are typically UV-active. libretexts.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is unique for each compound under specific conditions. libretexts.org The disappearance of the starting material spots and the appearance of a new spot corresponding to the desired product indicate the reaction's progression. This allows for the determination of the optimal reaction time and helps in identifying the presence of byproducts or unreacted starting materials. libretexts.orgresearchgate.net
Principles of Analytical Separation Techniques (Extraction, Precipitation, Ion Exchange)
The purification of this compound from a reaction mixture relies on fundamental analytical separation techniques that exploit differences in the physicochemical properties of the components.
Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For quinolinone compounds, liquid-liquid extraction is a primary purification step. mdpi.com After a synthesis, the reaction mixture can be diluted with water and an organic solvent (like ethyl acetate (B1210297) or dichloromethane). The target compound, being largely organic, will preferentially dissolve in the organic layer, while inorganic salts and polar impurities will remain in the aqueous layer. The phases are then separated. mdpi.com
Precipitation: This method involves changing the solvent conditions to decrease the solubility of the desired compound, causing it to solidify and separate from the solution. For instance, after an extraction, if the target compound is soluble in a particular solvent at a high temperature, it may precipitate upon cooling, leaving more soluble impurities behind in the solvent. Alternatively, adding a non-solvent (a liquid in which the compound is insoluble) to the solution can induce precipitation.
Ion Exchange Chromatography: This powerful technique separates molecules based on their net charge. youtube.com It is particularly useful for purifying compounds that can be ionized, such as quinolones. nih.gov The stationary phase is a resin that has charged functional groups on its surface. In anion exchange, the resin is positively charged and retains negatively charged molecules (anions), while in cation exchange, the resin is negatively charged and retains positively charged molecules (cations). youtube.com Although this compound is neutral, its acidic or basic precursors or impurities could be removed using this method. For example, an anion exchange mechanism can be employed to retain acidic impurities, allowing the neutral product to be eluted. nih.gov The retained molecules can later be eluted by changing the pH or increasing the salt concentration of the mobile phase. youtube.com
Solid-State Characterization
The solid-state properties of a pharmaceutical compound are critical as they influence its stability, solubility, and bioavailability. A thorough solid-state characterization of this compound is essential.
X-Ray Powder Diffraction (XRPD) for Crystalline Phase Identification
X-Ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline materials. tricliniclabs.com It provides a unique "fingerprint" for a specific crystalline solid, allowing for phase identification and the determination of sample purity. tricliniclabs.com The technique involves irradiating a polycrystalline sample with X-rays and measuring the scattered intensity as a function of the scattering angle. xrpd.eu The resulting diffraction pattern, with its characteristic peak positions and intensities, is directly related to the crystal lattice structure. tricliniclabs.comxrpd.eu
For this compound, XRPD would be used to:
Identify the crystalline form (polymorph): Different polymorphs of a compound will produce distinct XRPD patterns.
Assess crystallinity: The presence of sharp diffraction peaks indicates a crystalline material, while a broad, diffuse halo suggests an amorphous phase. XRPD can be used to determine the percentage of crystallinity in a sample. bruker.com
Monitor phase transformations: Changes in the crystalline form due to factors like heat or humidity can be tracked by comparing XRPD patterns over time.
Table 2: Representative XRPD Data Interpretation
| Parameter | Description | Significance for this compound |
|---|---|---|
| Peak Position (2θ) | The angle at which constructive interference of X-rays occurs, governed by Bragg's Law. | Corresponds to specific lattice plane spacings (d-spacings) in the crystal structure. xrpd.eu |
| Peak Intensity | The height of the diffraction peak. | Related to the arrangement of atoms within the crystal's unit cell. xrpd.eu |
| Peak Width | The breadth of the diffraction peak. | Can provide information on crystallite size and lattice strain. |
| Background Signal | A diffuse signal underlying the sharp peaks. | A high background or broad humps can indicate the presence of amorphous content. bruker.com |
Single Crystal X-Ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination
Single Crystal X-Ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. hzdr.dehzdr.de This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of this compound. hzdr.deuhu-ciqso.es
The method requires a high-quality single crystal (ideally >0.02 mm in size) which is mounted on a diffractometer and rotated in a beam of X-rays. uhu-ciqso.es The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.
Table 3: Structural Parameters Determined by SCXRD for a Crystalline Compound
| Parameter | Description | Example Data Type for this compound |
|---|---|---|
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. | a = x Å, b = y Å, c = z Å; α = 90°, β = y°, γ = 90° |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. | e.g., P2₁/c |
| Atomic Coordinates | The fractional coordinates (x, y, z) of each atom within the unit cell. | C1 (0.123, 0.456, 0.789), O1 (0.234, 0.567, 0.890), etc. |
| Bond Lengths & Angles | The precise distances between bonded atoms and the angles formed by them. hzdr.de | C-C = 1.39 Å, C=O = 1.23 Å, C-N-C angle = 118° |
| Intermolecular Interactions | Identification of non-covalent interactions like hydrogen bonding or π-stacking that define the crystal packing. | e.g., Hydrogen bond between N-H and C=O of adjacent molecules. hzdr.de |
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing its thermal stability and phase behavior.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. rigaku.com It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. mdpi.com The output is a curve showing heat flow versus temperature, where endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems (e.g., hydrates). azom.com The TGA curve plots mass percentage against temperature.
Simultaneous Thermal Analysis (STA) combines TGA and DSC, allowing for the concurrent measurement of mass change and heat flow on a single sample, providing a comprehensive thermal profile. azom.comcicenergigune.com For this compound, a typical analysis would reveal its melting point via a sharp endothermic peak in the DSC curve, followed by decomposition at a higher temperature, indicated by a significant mass loss in the TGA curve and a corresponding exothermic event in the DSC curve. mdpi.comazom.com
Table 4: Representative Thermal Analysis Data for a Pharmaceutical Compound
| Analysis | Parameter | Description and Significance |
|---|---|---|
| DSC | Melting Point (Tₘ) | Temperature at which the crystalline solid transitions to a liquid, seen as an endothermic peak. mdpi.com Defines purity and identity. |
| Enthalpy of Fusion (ΔHբ) | The amount of energy required to melt the sample (area under the melting peak). Relates to crystalline lattice energy. | |
| Glass Transition (T₉) | Temperature at which an amorphous solid transitions from a rigid to a rubbery state. Seen as a step change in the baseline. | |
| TGA | Decomposition Temperature (TᏧ) | The temperature at which the compound begins to lose mass due to chemical breakdown. Indicates thermal stability. azom.com |
| Mass Loss (%) | The percentage of mass lost during specific temperature intervals. Can indicate loss of solvent/water or decomposition fragments. mdpi.comresearchgate.net | |
| Residual Mass | The amount of material remaining at the end of the analysis. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial verification of its empirical and molecular formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₁NO₄. This calculated data provides a benchmark against which experimentally determined values from elemental analysis instrumentation can be compared to confirm the purity and identity of a synthesized sample.
The theoretical weight percentages of carbon, hydrogen, nitrogen, and oxygen in this compound are presented in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 59.73 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.01 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.33 |
| Oxygen | O | 16.00 | 4 | 64.00 | 28.93 |
| Total | 221.21 | 100.00 |
Note: The values are calculated based on the molecular formula C₁₁H₁₁NO₄ and the atomic weights of the constituent elements.
While specific experimental elemental analysis data for this compound were not found in the surveyed literature, studies on closely related quinolinone derivatives frequently report such analyses to confirm their synthesis. For instance, the characterization of compounds like 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one, which shares the same molecular formula, relies on techniques that would yield similar compositional data. nih.gov
Structure Activity Relationship Sar and Derivatization Studies of 5,8 Dimethoxyquinolin 2 1h One
Impact of Substituent Position on Quinolinone Molecular Interactions
The biological activity and interaction profile of a quinolinone derivative are profoundly influenced by the nature and position of its substituents. The core structure presents several key positions where functionalization can modulate its physicochemical properties and its ability to bind to biological targets. The structure-activity relationship (SAR) for this class of compounds is a critical area of study, with particular attention paid to the electronic and steric effects of different functional groups.
Role of Methoxy (B1213986) Groups (Positions 5, 8) on Molecular Interactions
The methoxy substituent is a prevalent feature in many biologically active natural products and synthetic drugs. nih.gov Its inclusion in a molecular structure can significantly impact ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov In the context of the 5,8-Dimethoxyquinolin-2(1H)-one scaffold, the two methoxy groups are strategically positioned on the carbocyclic ring and play a crucial role in defining its molecular interactions.
The methoxy groups, being electron-donating, increase the electron density of the aromatic ring system, which can enhance π-π stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial bonds with hydrogen bond donors on a target protein. The combination of these effects from the methoxy groups at positions 5 and 8 contributes to the specific binding affinity and biological profile of the molecule.
Influence of Functionalization at Position 2 (Quinolin-2(1H)-one)
The quinolin-2(1H)-one moiety, also known as a carbostyril skeleton, contains a lactam group (a cyclic amide). This feature is fundamental to the molecule's ability to engage in specific molecular interactions. The carbonyl oxygen (C=O) at position 2 is a strong hydrogen bond acceptor, while the adjacent nitrogen-bound hydrogen (N-H) is a hydrogen bond donor. This dual functionality allows the quinolinone core to form a robust network of hydrogen bonds with a biological target, which is often a critical factor for high-affinity binding.
The ability to functionalize the nitrogen atom at position 1 (alkylation or arylation) can significantly alter the molecule's properties. Replacing the N-H hydrogen with a substituent removes a hydrogen bond donor site but can introduce other favorable interactions, such as hydrophobic or steric interactions, that may improve binding affinity or selectivity for a particular target.
Effects of Substitutions at Other Positions (e.g., 4-Position)
Functionalization at other positions on the quinolinone ring provides a powerful strategy for fine-tuning the molecule's activity. The 4-position, in particular, has been a common site for modification. Introducing substituents at this position can influence the molecule's steric profile and introduce new points of interaction.
For example, the introduction of an N-phenylamino group at the 4-position has been explored in novel quinoline (B57606) derivatives. nih.gov The nature of the substituents on this phenyl ring can further modulate activity. Derivatives with an electron-donating group, such as a methoxy or hydroxyl group, at the para-position of the 4-N-phenyl ring have shown distinct biological activities, including enhanced antioxidant capabilities. nih.gov
The general principle is that the substituent characteristics and their precise location on the quinoline scaffold play a significant role in the functionality of the synthesized compounds. nih.gov This allows for a wide range of applications and biological activities to be explored through targeted chemical modifications.
Table 1: Impact of Methoxy Group Position on Quinoline Derivative Potency This table illustrates the relative importance of methoxy group positioning based on findings from related quinoline structures.
| Compound Type | Substitution Pattern | Observed Effect on Potency | Reference |
|---|---|---|---|
| 5-Methoxyquinoline Derivative | 6-Methoxy | Slightly decreased potency | nih.gov |
| 5-Methoxyquinoline Derivative | 5,6-Dimethoxy | Slightly decreased potency | nih.gov |
| 5-Methoxyquinoline Derivative | 5,7-Dimethoxy | Slightly decreased potency | nih.gov |
| 5-Methoxyquinoline Derivative | 5,8-Dimethoxy | Slightly decreased potency | nih.gov |
| 5-Methoxyquinoline Derivative | Other single/double substitutions | Greatly decreased activity | nih.gov |
Synthetic Strategies for this compound Derivatives
The development of synthetic methodologies to access derivatives of this compound is essential for exploring its full therapeutic potential. The quinolinone core is amenable to a variety of chemical transformations, allowing for the systematic modification of its structure to probe structure-activity relationships.
Alkylation and Arylation Reactions on the Quinolinone Core
Alkylation and arylation reactions are common strategies for modifying the quinolinone scaffold. These reactions typically target the nitrogen atom of the lactam or other positions on the heterocyclic ring. N-alkylation, for example, can be achieved by treating the parent quinolinone with an alkyl halide in the presence of a base. This modification can enhance the lipophilicity of the compound, which may influence its cell permeability and pharmacokinetic properties.
Direct C-H functionalization has emerged as a powerful tool for creating C-C and C-N bonds at various positions on the quinoline ring, including the less accessible distal positions. nih.gov While the C2 position is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom, recent advances have enabled selective functionalization at positions like C3, C4, and C8. nih.gov These methods provide efficient routes to novel alkylated and arylated quinolinone derivatives that would be difficult to access through traditional synthetic approaches.
Derivatization via Activated Intermediates (e.g., Carbaldehydes)
A versatile strategy for creating a diverse library of derivatives involves the introduction of a reactive functional group, such as a carbaldehyde (-CHO), onto the quinolinone core. This "activated intermediate" can then serve as a handle for a wide range of subsequent chemical transformations.
For instance, a carbaldehyde group can be introduced onto the quinolinone ring through formylation reactions. This aldehyde can then undergo reactions such as:
Reductive amination: To introduce various amine-containing side chains.
Wittig reactions: To form carbon-carbon double bonds and extend the carbon framework.
Condensation reactions: With active methylene (B1212753) compounds to build new heterocyclic rings or complex side chains.
This approach has been successfully applied to related heterocyclic systems like quinoxalin-2(1H)-ones, where multi-component reactions involving an aldehyde, an amine, and the quinoxalinone core have been used to synthesize complex derivatives in a single step. mdpi.com Such strategies offer an efficient and atom-economical pathway to novel and structurally diverse this compound derivatives.
Table 2: Synthetic Reactions for Quinolinone Derivatization This table summarizes key synthetic strategies applicable to the this compound core.
| Reaction Type | Position(s) Targeted | Description | Potential Outcome |
|---|---|---|---|
| N-Alkylation/Arylation | N1 | Reaction with alkyl/aryl halides and a base. | Modifies lipophilicity; removes H-bond donor site. |
| C-H Functionalization | C3, C4, C8, etc. | Transition metal-catalyzed direct coupling reactions. | Introduces diverse substituents at various ring positions. |
| Formylation | Various aromatic positions | Introduction of a carbaldehyde (-CHO) group. | Creates a reactive intermediate for further synthesis. |
| Reductive Amination | Carbaldehyde derivative | Reaction of the aldehyde with an amine and a reducing agent. | Adds diverse amine-containing side chains. |
| Nucleophilic Substitution | C2, C4 (from activated precursors) | Displacement of a leaving group (e.g., chlorine) by a nucleophile. | Introduces a wide range of functional groups. nih.gov |
Formation of Hybrid Structures (e.g., Quinolinone-Pyrimidine Hybrids)
The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity is a well-established approach in drug discovery to develop derivatives with enhanced biological activity. thesciencein.org The this compound scaffold has been effectively utilized in the generation of novel hybrid structures, particularly with the pyrimidine (B1678525) moiety. These quinolinone-pyrimidine hybrids have been investigated for a range of therapeutic applications, including as anticancer and antiplasmodial agents. nih.govresearchgate.net
The synthesis of these hybrids typically involves linking the quinolinone and pyrimidine rings through various spacer units. The nature and length of this linker, along with substitutions on both heterocyclic rings, play a critical role in the biological activity of the final compound. acs.org For instance, in the development of human lactate (B86563) dehydrogenase A (hLDHA) inhibitors, different linkers were studied in silico, leading to the selection and synthesis of hybrids connected by aminophenylsulfide fragments. nih.gov These studies revealed that the spatial arrangement, such as a "U-shaped" versus a "non-U-shaped" disposition, significantly impacts inhibitory potency. nih.gov
A notable study on quinolin-2-one-pyrimidine hybrids as reversal agents for P-glycoprotein (P-gp) mediated multidrug resistance highlighted key SAR findings. nih.govresearchgate.net It was determined that an optimal length of the molecule in its extended conformation, the presence of at least one flexible methylene group in the linker, and the number of methoxy groups on the quinolinone core were all crucial for potent P-gp inhibition. nih.govresearchgate.net
Table 1: Examples of Quinolinone-Pyrimidine Hybrid Structures and SAR Insights
| Hybrid Class | Linker Type | Key SAR Findings | Target/Activity | Reference |
|---|---|---|---|---|
| Aminophenylsulfide-linked | 2-aminophenylsulfide | "U-shaped" hybrids showed better IC50 values than 1,4-linked (non-U-shaped) hybrids. | hLDHA Inhibition | nih.gov |
| Methylene-bridged | Flexible methylene group | An optimal molecular length and a flexible linker are favorable for activity. | P-gp Inhibition | nih.govresearchgate.net |
| Amine-linked Spacers | Varied methylene chain length (2, 3, or 8 carbons) | The length and nature of the spacer linking the two moieties are crucial for antiplasmodial activity. | Antiplasmodial | acs.org |
| Fused Pyrido[2,3-d]pyrimidines | Direct fusion or linkage via groups like methylthio | Various substitutions on the fused ring system lead to compounds with potential anticancer and antioxidant activities. | Anticancer, Antioxidant | nih.gov |
Introduction of Electron-Donating and -Withdrawing Groups
The electronic properties of the this compound scaffold can be modulated by introducing additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications alter the electron density distribution across the molecule, which in turn influences its physicochemical properties, reactivity, and interactions with biological targets. mdpi.comrsc.org
The two methoxy groups already present at the 5- and 8-positions are strong EDGs, which significantly influence the molecule's inherent properties. Further derivatization allows for a systematic exploration of SAR. For example, studies on quinoline derivatives have shown that the presence of EDGs on the ring system increases the electron density at the coordination site (e.g., the nitrogen atom), which can favor the formation of stable complexes with metal ions and enhance catalytic activity. mdpi.com Conversely, the introduction of EWGs, such as chloro (-Cl) or carbonyl (-CO) groups, decreases the electron density, potentially weakening such interactions and reducing activity in certain contexts. mdpi.com
In the context of anticancer agents, the effect of these groups is highly specific to the target. For some quinoline-based kinase inhibitors, the addition of EWGs like -Cl or -CF3 on a terminal phenyl ring was associated with potent activity. nih.gov A study on quinolin-2-one-pyrimidine hybrids found that the number of methoxy groups (EDGs) on the quinolinone scaffold was a key factor for potent inhibition of P-glycoprotein. nih.govresearchgate.net The strategic placement of these groups is therefore a critical aspect of rational drug design, allowing for the fine-tuning of a compound's biological profile. nih.govnih.gov
Table 2: Influence of Electronic Groups on Quinoline/Quinolinone Activity
| Compound Series | Group Type | Position of Group | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Quinoline-copper complexes | Electron-donating (e.g., -NH2) | Ligand ring | Increased electron density at nitrogen, favored coordination, enhanced catalytic activity. | mdpi.com |
| Quinoline-copper complexes | Electron-withdrawing (e.g., -Cl, -CO) | Ligand ring | Decreased electron density, disfavored coordination, decreased catalytic activity. | mdpi.com |
| 4-Aniline quinolines | Electron-withdrawing (-Cl, -CF3) | Terminal aniline (B41778) ring | Associated with potent antiproliferative activity. | nih.gov |
| Quinolin-2-one-pyrimidine hybrids | Electron-donating (-OCH3) | Quinolinone ring | The number of methoxy groups favored inhibitory potency against P-glycoprotein. | nih.govresearchgate.net |
Theoretical Approaches to SAR Analysis
Quantum Chemical Descriptors in Relation to Molecular Function
Theoretical and computational chemistry provide powerful tools for understanding the relationship between a molecule's structure and its function. Quantitative Structure-Activity Relationship (QSAR) studies frequently employ quantum chemical descriptors, which are numerical values derived from the electronic structure of a molecule, to build mathematical models that predict biological activity. nih.govallsubjectjournal.com These descriptors quantify various electronic, energetic, and topological properties. researchgate.net
For quinoline and quinolinone derivatives, a range of quantum chemical descriptors have been proven useful. nih.gov Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. science.gov
Dipole Moment: This describes the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions with a biological target. researchgate.net
Electron Density and Electronegativity: These descriptors are related to how electrons are distributed within the molecule and its tendency to attract electrons, which can be pivotal for binding interactions. nih.gov
By calculating these descriptors for a series of this compound derivatives and correlating them with experimentally observed biological activities, robust QSAR models can be developed. nih.gov For example, a QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as being pivotal for anti-tuberculosis activity. nih.gov Such models not only help in understanding the mechanism of action but also guide the design of new, more potent compounds before their synthesis. nih.gov
Table 3: Common Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance in Molecular Function | Reference |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | science.govnih.gov |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | science.govnih.gov |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. A smaller gap often implies higher reactivity. | science.gov |
| Dipole Moment (µ) | Measures the overall polarity of the molecule, affecting solubility and binding interactions. | researchgate.net |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | science.gov |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | science.gov |
Conformational Analysis and Ligand-Target Interaction Modeling
Understanding the three-dimensional (3D) structure of a molecule and how it interacts with its biological target is fundamental to modern drug design. Conformational analysis and ligand-target interaction modeling are computational techniques used to explore these aspects for derivatives of this compound.
Conformational Analysis involves identifying the stable low-energy 3D arrangements (conformers) of a molecule. Since molecular flexibility allows rotation around single bonds, a ligand can adopt various shapes. The biologically active conformation—the one that binds to the target—is often one of the most stable, low-energy conformers. Identifying this conformation is a crucial first step in understanding its interaction with a receptor. nih.gov
Ligand-Target Interaction Modeling , primarily through molecular docking and molecular dynamics (MD) simulations, predicts how a ligand binds to the active site of a target protein. mdpi.comnih.gov
Molecular Docking: This technique places a ligand into the binding site of a protein and scores the different binding poses based on their predicted binding affinity. nih.govnih.gov Docking studies can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov For quinolinone-pyrimidine hybrids, docking and subsequent simulations revealed that binding to key residues within specific transmembrane helices of the P-gp transporter is required for inhibition. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability. researchgate.net By simulating the movements of all atoms in the system, MD can confirm the stability of binding poses predicted by docking and provide insights into conformational changes in both the ligand and the protein upon binding. acs.org
These theoretical approaches are integral to SAR analysis, providing a structural and energetic rationale for the observed biological activities and guiding the rational design of new derivatives with improved potency and selectivity. nih.gov
Table 4: Computational Techniques for Ligand-Target Interaction Analysis
| Technique | Purpose | Key Outputs | Reference |
|---|---|---|---|
| Conformational Analysis | To identify stable 3D structures (conformers) of a molecule. | Low-energy conformers, potential bioactive conformation. | nih.gov |
| Molecular Docking | To predict the preferred binding mode and affinity of a ligand to a receptor. | Binding pose, docking score (binding energy), key interacting residues, types of interactions (H-bonds, etc.). | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior and stability of a ligand-protein complex. | Trajectory of atomic movements, stability of interactions, conformational changes, Root Mean Square Deviation (RMSD). | nih.govresearchgate.netacs.org |
| 3D-QSAR (e.g., CoMFA) | To correlate the 3D structural features of molecules with their biological activity. | Contour maps indicating regions where steric/electrostatic properties influence activity. | nih.gov |
Computational Chemistry and Theoretical Investigations of 5,8 Dimethoxyquinolin 2 1h One
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry, reactivity, and spectroscopic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) for a given arrangement of atoms.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly favored for its balance of accuracy and computational cost, making it a versatile tool in chemistry and materials science. DFT calculations focus on the electron density to determine the ground state properties of a molecule, providing insights into its stability and preferred three-dimensional arrangement.
Table 1: Hypothetical Optimized Geometrical Parameters for 5,8-Dimethoxyquinolin-2(1H)-one (Illustrative) (Note: This data is illustrative and not from a published study on the specific compound.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C2=O11 | 1.23 Å |
| N1-C2 | 1.38 Å | |
| C8-O10 | 1.36 Å | |
| C5-O9 | 1.37 Å | |
| Bond Angles | C2-N1-C8a | 123.5° |
| C3-C4-C4a | 119.8° | |
| C7-C8-O10 | 118.0° | |
| Dihedral Angles | C4-C4a-C5-C6 | 179.9° |
| C7-C8-O10-C13 | -4.5° |
HOMO-LUMO Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how a molecule interacts with other species. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A small energy gap suggests that a molecule is more reactive and can be easily excited.
For this compound, the HOMO would likely be distributed over the electron-rich benzene (B151609) ring and the methoxy (B1213986) groups, which can donate electron density. The LUMO, conversely, would be expected to be localized on the pyridinone ring, particularly the α,β-unsaturated carbonyl system, which is electron-deficient. A DFT calculation would provide the energies of these orbitals and the resulting energy gap.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) (Note: This data is illustrative and based on typical values for similar heterocyclic systems.)
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.98 |
| Energy Gap (ΔE) | 4.17 |
A calculated energy gap of around 4.17 eV would indicate that this compound is a relatively stable molecule, but capable of engaging in chemical reactions under appropriate conditions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. They are invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the carbonyl oxygen atom (O11) due to its high electronegativity and lone pairs of electrons. This site would be the primary target for electrophiles and hydrogen bond donors. The methoxy oxygen atoms would also exhibit negative potential. Conversely, regions of positive potential (typically colored blue) would be found around the N-H proton and potentially on the aromatic protons, indicating their susceptibility to nucleophilic attack. Understanding these regions is key to predicting the molecule's intermolecular interactions and reactivity patterns.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a calculation into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between orbitals.
An NBO analysis of this compound would provide insights into the stability arising from electron delocalization. The analysis calculates the interaction energy (E(2)) between filled (donor) and empty (acceptor) orbitals. Significant E(2) values indicate strong stabilizing interactions. For instance, interactions between the lone pairs of the methoxy oxygens and the antibonding orbitals of the aromatic ring (LP(O) → π(C-C)) would quantify the electron-donating effect of the methoxy groups. Similarly, delocalization within the pyridinone ring could be assessed by examining π → π interactions. These calculations help to rationalize the molecule's structure and reactivity based on its electronic framework.
Nonlinear Optical Behavior (NLO) Calculations
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β and γ). The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications.
For a molecule to exhibit significant NLO response, it often requires a strong intramolecular charge transfer system, typically composed of an electron donor and an electron acceptor connected by a π-conjugated system. In this compound, the methoxy groups act as electron donors and the carbonyl group acts as an electron acceptor, linked through the quinolinone scaffold. Theoretical calculations, often performed using DFT or finite-field methods, could determine the magnitude of the dipole moment (μ) and the first hyperpolarizability (β). A large calculated β value would suggest that this compound could be a candidate for NLO applications.
Table 3: Hypothetical NLO Properties of this compound (Illustrative) (Note: This data is illustrative. The magnitude of β is highly dependent on the computational method.)
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Molecular Dynamics and Simulation Studies
While electronic structure calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.
For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or experimental conditions. The simulation would track the movements of every atom over a period of nanoseconds to microseconds. This approach could be used to study how the molecule interacts with water, how flexible its structure is, and to explore its conformational landscape. For example, MD could reveal the rotational dynamics of the methoxy groups and the stability of hydrogen bonds formed between the quinolinone and solvent molecules. Such simulations are critical for understanding how a molecule behaves in a realistic, dynamic environment, which is essential for applications in drug design and materials science.
Prediction and Design of Novel Analogues
Computational methods are invaluable for the rational design and prediction of the properties of new molecules based on the this compound scaffold.
In silico screening, or virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach allows for the rapid and cost-effective identification of promising lead compounds before committing to their synthesis. mdpi.com
For derivatives of quinolinone, computational tools can be used to design novel analogues and predict their binding affinities to specific biological targets. nih.govresearchgate.net By modifying the core structure of this compound with different functional groups, it is possible to optimize its interaction with a target protein. For example, in silico design has been used to develop novel diamino-quinoline-5,8-dione derivatives as potential inhibitors of enzymes like NAD(P)H:Quinone oxidoreductase 1. scispace.com
Table 1: Computational Approaches in Drug Design for Quinolinone Analogues
| Computational Method | Application | Key Insights |
| Molecular Docking | Predicts binding mode and affinity of ligands to macromolecules. | Identifies key intermolecular interactions (H-bonds, π-stacking) and provides a docking score to rank potential inhibitors. researchgate.netmdpi.com |
| In Silico Screening | Virtually screens large compound libraries to identify potential drug leads. | Accelerates the discovery process by prioritizing compounds for synthesis and experimental testing. mdpi.com |
| QSAR Modeling | Develops mathematical relationships between chemical structure and biological activity. | Predicts the activity of new analogues and guides the design of more potent compounds. nih.govtrdizin.gov.tr |
| Simulated Spectroscopy | Predicts spectroscopic data (e.g., NMR) for novel compounds. | Aids in the structural verification of synthesized analogues and can help in experimental design. nmrdb.orgacdlabs.com |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govtrdizin.gov.tr By developing QSAR models, it is possible to predict the activity of newly designed analogues of this compound.
These models are built using a set of known molecules and their measured activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic parameters (like HOMO and LUMO energies), hydrophobic properties, and steric descriptors. trdizin.gov.tr For instance, a study on 5,8-quinolinequinone derivatives used descriptors such as molecular polarizability, dipole moment, and frontier molecular orbital energies to derive QSAR models for anti-proliferative activity. trdizin.gov.trdergipark.org.tr
The developed QSAR models can then be used for the virtual screening of new compounds and to guide the synthesis of more potent inhibitors. mdpi.com
Computational tools can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, for a given chemical structure. nmrdb.orgchemdoodle.com This is particularly useful in the process of designing and synthesizing novel analogues of this compound.
By predicting the ¹H and ¹³C NMR spectra of a designed analogue, chemists can anticipate the experimental outcome. nmrdb.orgacdlabs.com This can aid in the structural elucidation of the synthesized compound by comparing the simulated spectrum with the experimental one. youtube.com Furthermore, simulated spectra can help in optimizing the experimental conditions for acquiring high-quality data. acdlabs.com Various online tools and software packages are available that can predict 1D and 2D NMR spectra, including COSY, HSQC, and HMBC, which are crucial for the complete structural assignment of complex molecules. nmrdb.orgresearchgate.net
Biological Activity Mechanisms and Molecular Target Identification for 5,8 Dimethoxyquinolin 2 1h One
Identification of Pharmacological Targets
Mechanisms of Multidrug Resistance Reversal (e.g., P-gp inhibition)
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). nih.govnih.gov P-gp functions as a drug efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.gov The inhibition of P-gp is a key strategy to reverse MDR.
Quinoline (B57606) and quinolinone derivatives have emerged as potent P-gp inhibitors. nih.govCurrent time information in Bangalore, IN.researchgate.net The primary mechanism by which these compounds are thought to reverse MDR is through direct interaction with P-gp, inhibiting its transport function. This inhibition can occur through several potential mechanisms:
Competitive Inhibition: The quinolinone derivatives may bind to the same substrate-binding sites on P-gp as chemotherapeutic drugs. By competing for these sites, they prevent the efflux of the anticancer agents, leading to their increased intracellular accumulation and restored cytotoxicity.
Non-competitive or Allosteric Inhibition: These compounds might bind to a site on P-gp distinct from the drug-binding pocket, inducing a conformational change that impairs the transporter's ATPase activity or its ability to transport substrates. P-gp relies on the energy from ATP hydrolysis to pump drugs out of the cell, and interference with this process is a viable inhibitory strategy. nih.gov
Modulation of the P-gp ATPase Activity: Some quinoline derivatives have been shown to stimulate the ATPase activity of P-gp in a dose-dependent manner. nih.gov This seemingly paradoxical effect can lead to the depletion of cellular ATP, ultimately impairing the pump's function and contributing to the reversal of resistance.
Structure-Mechanism Relationships
The effectiveness of quinolinone derivatives as MDR reversal agents is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on various analogs provide insights into the key molecular features required for potent P-gp inhibition.
Several structural components of quinolinone derivatives have been identified as crucial for their interaction with and inhibition of P-gp:
The Quinoline/Quinolinone Scaffold: The quinoline ring itself is considered a critical pharmacophore for MDR-reversing activity. Current time information in Bangalore, IN. It serves as the foundational structure for interaction with the transporter.
Methoxy (B1213986) Substituents: The presence and position of methoxy groups on the quinoline ring can significantly influence activity. Studies on quinolin-2-one-pyrimidine hybrids have shown that the number of methoxy groups can enhance P-gp inhibitory potency. nih.govnih.gov This suggests that the two methoxy groups at the 5- and 8-positions of 5,8-Dimethoxyquinolin-2(1H)-one could be advantageous for its potential activity.
Basic Nitrogen Atoms: The presence of basic nitrogen atoms, for example within a piperazine (B1678402) ring often attached to the quinoline core in many active analogs, is frequently cited as indispensable for high activity. Current time information in Bangalore, IN.researchgate.net These nitrogen atoms can become protonated at physiological pH, potentially engaging in ionic interactions with acidic residues in the P-gp binding pocket.
While this compound is a relatively simple molecule and lacks some of the more complex side chains found in highly potent, clinically investigated quinoline-based inhibitors, its core structure possesses features that are recognized as important for initiating the interaction with P-gp.
Based on the SAR studies of quinoline and quinolinone derivatives, several design principles can be formulated for the development of effective P-gp inhibitors:
Inclusion of the Quinolinone Core: This scaffold should be retained as the central structural element.
Strategic Methoxy Substitution: The incorporation of methoxy groups, as seen in this compound, appears to be a favorable strategy for enhancing potency. nih.govnih.gov
Optimization of Hydrophobicity and Spatial Arrangement: The addition of hydrophobic moieties with specific spatial orientations (e.g., non-coplanar aryl rings) can lead to stronger interactions with the hydrophobic binding domains of P-gp. Current time information in Bangalore, IN.researchgate.net
Incorporation of Flexible Linkers and Basic Centers: Introducing a flexible chain connecting the quinolinone core to a basic nitrogen-containing heterocycle can provide the optimal distance and orientation for interaction with key residues in the transporter. nih.govnih.govresearchgate.net
Balancing Potency and Lack of Substrate Activity: A critical design consideration is to create inhibitors that are not themselves substrates for P-gp. If the inhibitor is also transported out of the cell, its effective intracellular concentration will be reduced, diminishing its inhibitory effect.
The table below presents data for a selection of quinolinone-pyrimidine hybrid compounds and their activity in reversing doxorubicin (B1662922) resistance in a P-gp overexpressing cell line, illustrating some of these principles.
Table 1: P-gp Inhibitory Activity of Selected Quinolinone-Pyrimidine Hybrids No direct experimental data for this compound is available in the reviewed literature. The following table showcases related compounds to illustrate structure-activity relationships.
| Compound | Modifying Substituents | Reversal Fold (Doxorubicin) |
|---|---|---|
| Compound 5c | 4-methoxy on quinolinone, pyrimidine (B1678525) moiety | 16.7 |
| Compound 7b | 4-methoxy on quinolinone, different pyrimidine linker | 33.3 |
Data sourced from studies on quinolinone-pyrimidine hybrids. The "Reversal Fold" indicates how many times more potent the chemotherapeutic drug (doxorubicin) becomes in the presence of the inhibitor.
The data in the table, derived from studies on related compounds, underscores the potential of the quinolinone scaffold. The significant reversal of doxorubicin resistance by compounds 5c and 7b highlights the impact of specific substitutions and linkers on the core structure in modulating P-gp activity. nih.govnih.gov Although we lack direct data for this compound, these findings provide a strong rationale for its further investigation as a potential MDR reversal agent.
Applications of 5,8 Dimethoxyquinolin 2 1h One As a Chemical Building Block
Precursor in Complex Organic Synthesis
The strategic placement of the methoxy (B1213986) groups at the 5 and 8 positions, along with the 2-oxo functionality, makes 5,8-Dimethoxyquinolin-2(1H)-one a valuable precursor for a range of complex organic molecules. These features allow for selective transformations to build intricate and functionally rich compounds.
While direct, large-scale synthesis of specific commercial drugs starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in or can be converted to key pharmaceutical intermediates. The broader class of 5,8-dimethoxyquinolines serves as precursors in the synthesis of novel 5,12-dihydroxy-6,11-dioxo-1-azanaphthacenes, which are complex heterocyclic systems with potential pharmacological applications. acs.org
Furthermore, the dimethoxyquinoline framework is a direct precursor to the pharmacologically significant quinoline-5,8-dione system. An efficient method for the oxidative demethylation of a dimethoxyquinoline compound to the corresponding quinoline-5,8-dione has been developed. elsevierpure.com This transformation is critical as quinoline-5,8-diones are core structures in a variety of compounds with biological activities, including potential antidiabetic agents that target key metabolic enzymes. acs.org The synthesis of fluoropropyl-substituted quinoline-5,8-diones, for instance, utilizes an oxidative demethylation step of the corresponding dimethoxy precursor, highlighting the utility of this chemical pathway in creating advanced intermediates for applications such as positron emission tomography (PET). elsevierpure.com
| Precursor Class | Synthesized Intermediate Class | Potential Application |
| 5,8-Dimethoxyquinolines | 5,12-Dihydroxy-6,11-dioxo-1-azanaphthacenes | Pharmaceutical Scaffolds |
| Dimethoxyquinolines | Quinoline-5,8-diones | Antidiabetic Agents, PET Imaging Agents |
The application of 2-quinolones extends into agrochemical research and the development of functional materials. researchgate.net While specific examples detailing the use of this compound in these fields are not prevalent, the inherent reactivity of the quinolinone scaffold suggests its potential as a building block. The ability to functionalize the quinoline (B57606) ring allows for the synthesis of diverse structures that could be explored for agrochemical properties or as components in advanced materials.
A key application of 5,8-dimethoxyquinoline (B1605891) derivatives is their conversion to the quinoline-5,8-quinone ring system. This transformation is significant because this quinone moiety is a crucial component of many biologically active natural and synthetic compounds. nih.gov An efficient synthetic route for this conversion involves the oxidative demethylation of the corresponding dimethoxy compound. elsevierpure.com This process typically uses an oxidizing agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst. elsevierpure.com The resulting quinoline-5,8-dione is a versatile intermediate that can be further modified to create a wide array of derivatives with potential therapeutic value.
Reaction Scheme: Oxidative Demethylation
Starting Material: 5,8-Dimethoxyquinoline derivative
Reagents: N-bromosuccinimide (NBS), Sulfuric acid (catalytic amount)
Product: Quinoline-5,8-dione derivative
Significance: Provides access to a key pharmacophore. elsevierpure.com
Catalytic Roles in Chemical Transformations
The exploration of quinoline derivatives as catalysts or ligands in organic reactions is an active area of research. The unique electronic properties and the presence of heteroatoms in the quinoline scaffold make these compounds interesting candidates for catalysis.
Quinoline-based compounds have been investigated for their catalytic activity. For example, certain quinoline derivatives, when complexed with copper salts, have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic system is dependent on the specific structure of the quinoline ligand. mdpi.com Although this compound itself has not been explicitly reported as a catalyst in this context, the general findings suggest that quinolinone structures have the potential to act as ligands in catalytic processes. The presence of the nitrogen and oxygen atoms in the quinolin-2(1H)-one core provides potential coordination sites for metal ions, a key feature for ligand-based catalysis. ontosight.ai
The use of quinoline-derived ligands can influence the efficiency of bond-forming reactions. While direct evidence for this compound enhancing bond formation is not available, the broader class of quinoline derivatives has been employed in transition metal-catalyzed reactions. rsc.org The electronic and steric properties of the quinoline ligand can modulate the reactivity and selectivity of the metal catalyst, thereby enhancing the efficiency of processes like cross-coupling reactions. The development of novel quinoline-based ligands is an ongoing effort to improve the outcomes of various catalytic transformations.
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Quinolinone Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of quinolinone derivatives. mdpi.com These computational tools can rapidly analyze vast datasets to predict the properties and activities of novel compounds, significantly accelerating the research process. nih.gov
Generative AI models, such as the medical generative adversarial network (MedGAN), are being developed to design new quinoline-based molecules with specific, desirable characteristics. azoai.com For a compound like 5,8-Dimethoxyquinolin-2(1H)-one, AI could be employed to predict its potential biological targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even suggest synthetic pathways. mdpi.com By training algorithms on existing data from a multitude of quinolinone derivatives, researchers can build models that predict structure-activity relationships (QSAR) with high accuracy. researchgate.net This approach minimizes the need for laborious and costly initial screening of large compound libraries. quibim.com
Advanced Spectroscopic Techniques for High-Resolution Analysis
The precise structural elucidation of quinolinone derivatives is fundamental to understanding their chemical behavior and biological function. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for this purpose. ipb.pt
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. researchgate.net Techniques like electrospray ionization (ESI) and quadrupole time-of-flight (Q-TOF) mass spectrometry can be used to study the fragmentation patterns of this compound, offering further structural insights. chemicalbook.com
Future research will likely involve the use of even more sophisticated techniques, such as ¹⁵N NMR, which can provide valuable information about the electronic environment of the nitrogen atom within the quinolinone ring, a key site for biological interactions. nih.gov The coupling of chromatographic techniques like HPLC with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the identification of metabolites of this compound in biological systems. wikipedia.org
Table 1: Spectroscopic Data for a Related Dihydro-Compound
| Compound Name | Technique | Key Observations | Reference |
| 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | ¹H NMR | Methoxy (B1213986) groups (~3.8 ppm), NH singlet (8-9 ppm), Aromatic protons with downfield shifts | |
| 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | Mass Spectrometry | Confirms molecular weight consistent with 5,8-dimethoxy substitution |
Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The development of green and sustainable synthetic methods is a major focus in modern chemistry, and the synthesis of nitrogen-containing heterocycles like quinolinones is no exception. frontiersin.org Traditional methods often rely on harsh reaction conditions, toxic reagents, and expensive catalysts. mdpi.comnih.gov
Future synthetic strategies for this compound will likely prioritize environmentally benign approaches. This includes the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), and the development of catalyst-free or metal-free reactions. frontiersin.orgmdpi.com Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. nih.gov
One promising avenue is the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, thereby minimizing waste and improving atom economy. frontiersin.org C-H activation strategies are also gaining prominence, allowing for the direct functionalization of the quinolinone core without the need for pre-functionalized starting materials. frontiersin.org For example, a transition-metal-free method for the synthesis of quinolin-2(1H)-ones has been developed using a weak base under microwave irradiation. nih.gov
The application of biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier in the sustainable synthesis of quinolinones. While still an emerging area, biocatalysis offers the potential for high selectivity and mild reaction conditions. These novel methodologies will not only make the synthesis of this compound more environmentally friendly but also facilitate the efficient production of a diverse library of analogues for further research.
Elucidation of Broader Biological Interaction Networks
Understanding the full spectrum of a molecule's interactions within a biological system is key to unlocking its therapeutic potential and predicting potential side effects. For this compound, the goal is to move beyond identifying a single target to mapping its broader biological interaction network.
Quinolones are known to interact with a variety of biological targets, including bacterial DNA gyrase and topoisomerase IV, making them effective antibacterial agents. wikipedia.org Some quinolone derivatives have also shown activity against other targets, such as viral enzymes and cancer-related proteins. nih.gov The specific substituents on the quinolinone ring play a crucial role in determining this target specificity. nih.gov For example, the C7 and C8 positions are known to influence interactions with topoisomerase enzymes. nih.gov
Future research on this compound would involve large-scale screening against panels of different enzymes and receptors to identify its primary targets and any off-target effects. Techniques such as chemoproteomics can be used to identify the proteins that the compound binds to within a cell. Publicly available databases like the KEGG PATHWAY database can then be used to understand the broader signaling pathways and metabolic networks in which these interacting proteins are involved. genome.jp This systems-level approach will provide a more holistic understanding of the biological effects of this compound and guide the design of more selective and effective therapeutic agents.
Design of Next-Generation Quinolinone Analogues with Tunable Properties
The modular nature of the quinolinone scaffold makes it an ideal template for the rational design of next-generation analogues with fine-tuned properties. acs.org By systematically modifying the substituents at various positions on the quinolinone ring, it is possible to optimize for specific biological activities, improve pharmacokinetic profiles, and reduce toxicity. qeios.com
For this compound, the methoxy groups at the 5- and 8-positions are key features. Future design strategies could involve:
Modification of the methoxy groups: Replacing them with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing groups to probe the effect on biological activity.
Substitution at other positions: Introducing substituents at the C3, C4, C6, and C7 positions to explore new structure-activity relationships. For instance, the introduction of a halide at the 3-position has been shown to enhance the biological activity of some quinolones. acs.org
Hybridization with other pharmacophores: Combining the this compound core with other known bioactive molecules to create hybrid compounds with dual or enhanced activity. researchgate.net
The design process will be heavily reliant on the computational tools discussed in section 10.1. Molecular docking studies can be used to predict how different analogues will bind to specific protein targets, while QSAR models can guide the selection of the most promising candidates for synthesis. researchgate.net This iterative cycle of design, synthesis, and biological evaluation will enable the development of novel quinolinone derivatives based on the this compound template with precisely tailored properties for a range of therapeutic applications. nih.gov
Q & A
Q. What are the common synthetic routes for 5,8-Dimethoxyquinolin-2(1H)-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis of dihydroquinolinone derivatives typically involves cyclization of α,β-unsaturated N-arylamides or condensation of substituted anilines with carbonyl compounds. For example, a reflux-based condensation of carboxaldehyde derivatives with diamines in absolute ethanol (20 mL, 15 minutes) yields dihydroquinolinone scaffolds . Optimization includes adjusting solvent polarity (e.g., DMF for crystallization), temperature (reflux vs. room temperature), and stoichiometry to improve yields (e.g., 44.8–77% yields reported in similar syntheses) . Methoxy substitutions at positions 5 and 8 may require protecting groups (e.g., methyl or benzyl ethers) to prevent undesired side reactions during cyclization .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer: Key characterization techniques include:
- 1H/13C NMR : Methoxy groups at positions 5 and 8 appear as singlets (δ ~3.8–4.0 ppm), while the quinolinone carbonyl resonates at δ ~160–165 ppm. Aromatic protons in the quinoline core show distinct splitting patterns (e.g., doublets at δ 6.4–8.2 ppm with J = 7–10 Hz) .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]+ peaks (e.g., m/z 284 for a methoxy-substituted analog), with fragmentation patterns confirming substituent positions .
- HPLC : Purity is validated using reverse-phase HPLC (e.g., 97–99.4% purity with gradient elution) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structure elucidation of dihydroquinolinone derivatives?
Methodological Answer: Contradictions in spectral data (e.g., unexpected splitting in NMR or anomalous MS fragments) can arise from tautomerism, residual solvents, or crystallographic disorder. To address these:
- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in substituent positioning, leveraging high-resolution data (<1 Å) and twin refinement for challenging cases .
- Isotopic Labeling : Deuterated analogs or 13C-enriched samples clarify ambiguous coupling in crowded spectral regions .
Q. How do computational methods assist in the structural optimization of dihydroquinolinone derivatives for biological activity?
Methodological Answer:
- Docking Studies : Molecular docking with target proteins (e.g., SIRT1 inhibitors) identifies favorable binding poses for methoxy-substituted derivatives, guiding functional group modifications .
- DFT Calculations : Predict electronic effects of methoxy groups on reactivity (e.g., HOMO-LUMO gaps for charge-transfer interactions) .
- MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales, highlighting critical hydrogen bonds or π-π stacking interactions .
Q. What recent catalytic methods enable efficient synthesis of dihydroquinolin-2(1H)-ones?
Methodological Answer:
- Palladium-Catalyzed Carbonylation : Forms 3,4-dihydroquinolin-2(1H)-ones via carbonylative coupling of aryl halides with acrylamides, achieving >80% yields under CO atmosphere .
- Photoredox Catalysis : Visible-light-mediated radical cyclization constructs the dihydroquinolinone core, enabling C–H functionalization at ambient conditions .
- Hydride Transfer/N-Dealkylation : Redox-triggered cascades convert tertiary amines to secondary amides, streamlining multi-step syntheses .
Q. How are structure-activity relationships (SARs) analyzed for methoxy-substituted dihydroquinolinones in antimicrobial studies?
Methodological Answer:
- Bioisosteric Replacement : Comparing 5,8-dimethoxy analogs with halogenated or hydroxylated derivatives reveals substituent effects on MIC values (e.g., methoxy groups enhance lipid solubility and biofilm penetration) .
- 3D-QSAR Models : CoMFA/CoMSIA maps steric and electrostatic fields to correlate substituent size/position with activity against S. aureus or E. coli .
- Proteomics : LC-MS/MS identifies bacterial protein targets (e.g., DNA gyrase or efflux pumps) inhibited by dihydroquinolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
